molecular formula C21H14BrF3N4OS B1224372 [3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B1224372
M. Wt: 507.3 g/mol
InChI Key: NDSCASPUZDGXFQ-UHFFFAOYSA-N
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Description

[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone is a member of quinolines.

Scientific Research Applications

Synthesis and Cytotoxicity

  • A study discussed the synthesis of various polysubstituted methanones, including compounds similar to the one , and their cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

Structural Properties

  • Research on isomorphous structures including similar compounds has shown obedience to the chlorine-methyl exchange rule, highlighting significant structural properties (Rajni Swamy et al., 2013).

Antimicrobial Applications

  • Some derivatives of the compound have shown potential as antimicrobial agents, with a focus on their reaction mechanisms and antibacterial, antifungal activities (Holla et al., 2006).

Anti-Inflammatory and Bronchodilatory Activities

  • A study has identified certain analogues as dual PDE3/4-inhibitory compounds with significant anti-inflammatory and bronchodilatory activities (Ochiai et al., 2012).

Spectroscopic Properties

  • Investigation into the spectroscopic properties of similar compounds in various solvents has been conducted, offering insights into their fluorescence and electronic absorption characteristics (Al-Ansari, 2016).

Anticancer Activity

  • Research on thiophene-quinoline derivatives, closely related to the queried compound, has shown promise in anticancer applications, particularly against human cancer cell lines (Othman et al., 2019).

Properties

Molecular Formula

C21H14BrF3N4OS

Molecular Weight

507.3 g/mol

IUPAC Name

[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C21H14BrF3N4OS/c22-17-18(20(30)28-9-3-6-12-5-1-2-7-14(12)28)27-29-16(21(23,24)25)11-13(26-19(17)29)15-8-4-10-31-15/h1-2,4-5,7-8,10-11H,3,6,9H2

InChI Key

NDSCASPUZDGXFQ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 2
[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 4
[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 5
[3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

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